2,4-Dichloro-5-methoxyphenyl methanesulfonate

Description

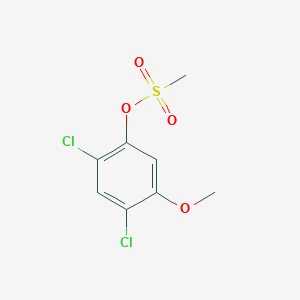

2,4-Dichloro-5-methoxyphenyl methanesulfonate is an organic compound with the molecular formula C8H8Cl2O4S and a molecular weight of 271.12 g/mol . It consists of a benzene ring with two chlorine atoms at positions 2 and 4, a methoxy group (OCH3) at position 5, and a methanesulfonyl group attached to the ring . This compound is used in various scientific research domains, including chemistry, biology, and industry.

Properties

IUPAC Name |

(2,4-dichloro-5-methoxyphenyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O4S/c1-13-7-4-8(14-15(2,11)12)6(10)3-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQMCDYNUPQZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)Cl)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674554 | |

| Record name | 2,4-Dichloro-5-methoxyphenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-74-9 | |

| Record name | 2,4-Dichloro-5-methoxyphenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-methoxyphenyl methanesulfonate typically involves the reaction of 2,4-dichloro-5-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

it is likely that similar reaction conditions are scaled up for industrial synthesis, with careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methoxyphenyl methanesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or aqueous base.

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Major Products

Scientific Research Applications

2,4-Dichloro-5-methoxyphenyl methanesulfonate is used in various scientific research applications:

Mechanism of Action

its reactivity can be attributed to the presence of electron-withdrawing chlorine atoms and the methanesulfonyl group, which make the benzene ring more susceptible to nucleophilic attack . The methanesulfonyl group can also participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichloro-5-methoxyphenol: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

2,4-Dichlorophenyl methanesulfonate: Lacks the methoxy group, which affects its electronic properties and reactivity.

5-Methoxyphenyl methanesulfonate: Lacks the chlorine atoms, making it less electron-deficient and less reactive towards nucleophiles.

Uniqueness

2,4-Dichloro-5-methoxyphenyl methanesulfonate is unique due to the combination of electron-withdrawing chlorine atoms and the methanesulfonyl group, which enhance its reactivity and make it a valuable intermediate in organic synthesis .

Biological Activity

2,4-Dichloro-5-methoxyphenyl methanesulfonate (DCMMS) is a synthetic compound that has garnered attention in various fields of research, particularly due to its potential biological activities. This article reviews the available literature on the biological activity of DCMMS, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

DCMMS is characterized by the presence of a methanesulfonate group attached to a dichloro-substituted aromatic ring with a methoxy group. Its structure can be represented as follows:

This unique configuration contributes to its reactivity and biological activity.

The biological activity of DCMMS can be attributed to several mechanisms:

- Enzyme Inhibition : DCMMS may act as an inhibitor of specific enzymes by mimicking natural substrates. The sulfonate group allows it to bind effectively to active sites, disrupting normal enzymatic functions.

- Antimicrobial Properties : Research indicates that DCMMS exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its ability to disrupt microbial metabolic pathways has been noted in various studies.

- Anti-inflammatory Effects : Preliminary studies suggest that DCMMS may have anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Biological Activity Data

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of DCMMS showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL for most tested strains.

- Inhibition of Enzymatic Activity : In vitro experiments demonstrated that DCMMS could inhibit the activity of certain phosphatases involved in cancer cell proliferation. This inhibition suggests potential applications in cancer therapy .

- Inflammation Model Studies : In animal models, DCMMS administration resulted in reduced markers of inflammation, indicating its potential as an anti-inflammatory agent. The compound was shown to downregulate pro-inflammatory cytokines in treated subjects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.